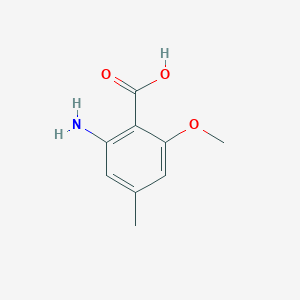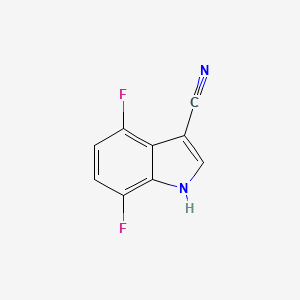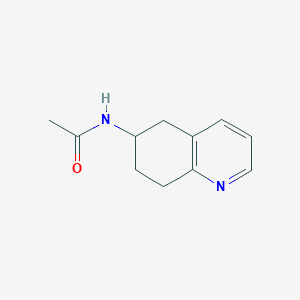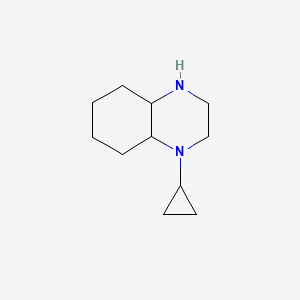
2-Fluoro-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxyquinoline typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the electrophilic fluorination of 6-methoxyquinoline using reagents such as Selectfluor. Another approach involves the Balz-Schiemann reaction, where an aryl diazonium salt is converted to an aryl fluoride in the presence of fluoroboric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize the output and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor is a common reagent used for introducing fluorine atoms.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
2-Fluoro-6-methoxyquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial and antiviral agents due to its ability to inhibit enzymes such as DNA gyrase and topoisomerase.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used as a precursor in the synthesis of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it targets bacterial enzymes like DNA gyrase and topoisomerase, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity.
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 5-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 2-Fluoro-6-methoxyquinoline is unique due to the presence of both a fluorine atom and a methoxy group on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other fluorinated quinolines. The methoxy group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 |
InChI Key |
XRRUOZBSPBSFFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)



![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)






